

Potential off-target effects of AZD1656

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Compound of Interest

Compound Name: AZD1656

Cat. No.: B1665935

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Technical Support Center: AZD1656

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target and adverse effects of **AZD1656**. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **AZD1656**?

A1: **AZD1656** is a potent and selective oral glucokinase activator (GKA).^[1] Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β -cells to control insulin secretion and in the liver to regulate glucose metabolism.^[2] **AZD1656** activates GK, leading to increased glucose uptake in the liver and enhanced insulin secretion from the pancreas, thereby lowering blood glucose levels.^{[3][4]} It has an EC₅₀ of 60 nM.^[1]

Q2: Are there known off-target effects of **AZD1656**?

A2: The term "off-target" typically refers to a drug binding to unintended molecular targets. Based on available clinical data, the most prominent adverse effects of **AZD1656** appear to be mechanism-based, arising from its intended action as a glucokinase activator, rather than true off-target effects. These include hypoglycemia and potential alterations in lipid metabolism. Additionally, an immunomodulatory effect has been observed, which may be considered a beneficial "off-target" or ancillary effect in certain disease contexts.^{[5][6]}

Q3: What is the risk of hypoglycemia associated with **AZD1656**?

A3: As a glucokinase activator, **AZD1656** enhances glucose metabolism, which can lead to an increased risk of hypoglycemia. A meta-analysis of 23 randomized trials found a non-significant increased risk of hypoglycemic events in patients treated with **AZD1656** compared to placebo. [5][7] The cumulative relative risk (RR) for hypoglycemia was 2.03 (95% CI 0.94–4.39). [5][7][8] Hypoglycemic events were defined as plasma glucose levels less than 70 mg/dL (3.9 mmol/L). [9]

Q4: Does **AZD1656** have an effect on lipid metabolism?

A4: Glucokinase activation can influence lipid metabolism. Preclinical studies in obese Zucker rats have indicated that continuous treatment with **AZD1656** can lead to hepatic steatosis (fatty liver) and inflammation. [10] However, this study also suggested that timing the administration to feeding periods could mitigate these effects and even reduce hepatic steatosis. [10]

Q5: What are the immunomodulatory effects of **AZD1656**?

A5: **AZD1656** has been observed to have immunomodulatory effects. [5][7] Glucokinase is involved in regulating glycolysis, which can enhance the migration of regulatory T cells to inflamed tissues. [5][9] In a clinical trial with diabetic patients hospitalized with COVID-19 (the ARCADIA trial), **AZD1656** treatment was associated with a less pro-inflammatory immune response and a better adaptive immune response compared to placebo. [6] This suggests a potential therapeutic role for **AZD1656** in immunomodulatory and inflammatory diseases. [5][7]

Troubleshooting Guide

Issue 1: Unexpected hypoglycemia observed in in vivo models.

- Possible Cause: The dose of **AZD1656** may be too high for the specific animal model or its metabolic state. As a glucokinase activator, **AZD1656** directly impacts glucose metabolism, and excessive activation can lead to hypoglycemia.
- Troubleshooting Steps:
 - Review Dosing: Compare your current dosage with those reported in the literature. A meta-analysis of clinical trials stratified doses as low (<100 mg daily), medium (≥100 and <200 mg daily), and high (≥200 mg daily). [5][9] While direct translation to animal models is not always possible, this provides a reference for dose-ranging.

- Monitor Blood Glucose: Implement more frequent blood glucose monitoring to establish a clear pharmacokinetic and pharmacodynamic relationship in your model.
- Adjust Dosing Regimen: Consider a dose-reduction study to identify the optimal therapeutic window that minimizes hypoglycemia.

Issue 2: Observations of hepatic steatosis in long-term animal studies.

- Possible Cause: Continuous activation of glucokinase can alter hepatic lipid metabolism, potentially leading to an accumulation of triglycerides in the liver.[\[10\]](#)
- Troubleshooting Steps:
 - Chronotherapy: An animal study showed that timing **AZD1656** administration to feeding periods, rather than continuous dosing or dosing during fasting periods, robustly reduced hepatic steatosis and inflammation.[\[10\]](#) Consider adapting your experimental design to an intermittent, timed dosing schedule.
 - Liver Function Monitoring: Regularly monitor liver enzymes (e.g., ALT, AST) and consider histological analysis of liver tissue at different time points to quantify the extent of steatosis.
 - Lipid Profile Analysis: Analyze plasma levels of triglycerides and other lipids to assess systemic effects on lipid metabolism.

Quantitative Data Summary

Table 1: Meta-Analysis of Adverse Events with **AZD1656** vs. Placebo

Adverse Event Category	AZD1656 Group	Placebo Group	Relative Risk (RR)	95% Confidence Interval (CI)
Non-Serious Adverse Events	-	-	1.09	0.96–1.24
Hypoglycemic Events	3.4% (28/814)	1.4% (5/337)	2.03	0.94–4.39
Serious Adverse Events	-	-	0.85	0.21–3.48

Data extracted from a systematic review and meta-analysis of 23 randomized trials.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Dose-Stratified Relative Risk for Hypoglycemia

Dose Category	Total Daily Dose	Relative Risk (RR)	95% Confidence Interval (CI)
Low Dose	< 100 mg	2.59	0.59–11.43
Medium Dose	≥ 100 and < 200 mg	2.48	0.80–7.72
High Dose	≥ 200 mg	2.17	0.28–16.47

Data from a meta-analysis of clinical trials.[\[5\]](#)[\[7\]](#)[\[8\]](#)

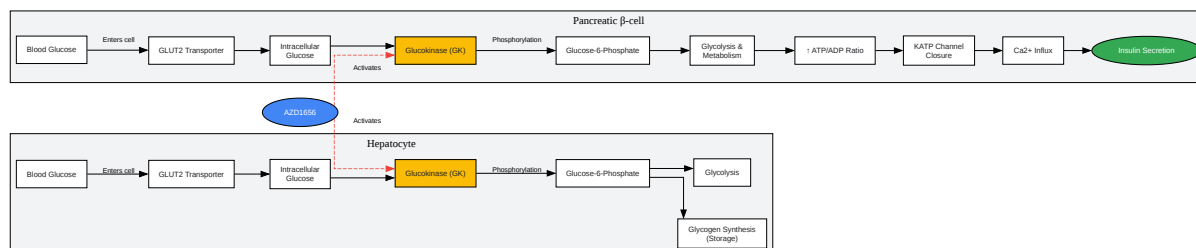
Experimental Protocols

Protocol: Assessment of Hypoglycemia Risk in a Rodent Model

- **Animal Model:** Utilize a relevant rodent model of type 2 diabetes (e.g., db/db mice or Zucker Diabetic Fatty rats).
- **Acclimatization:** Allow animals to acclimate for at least one week before the experiment.
- **Grouping:** Randomly assign animals to vehicle control and multiple **AZD1656** dose groups.

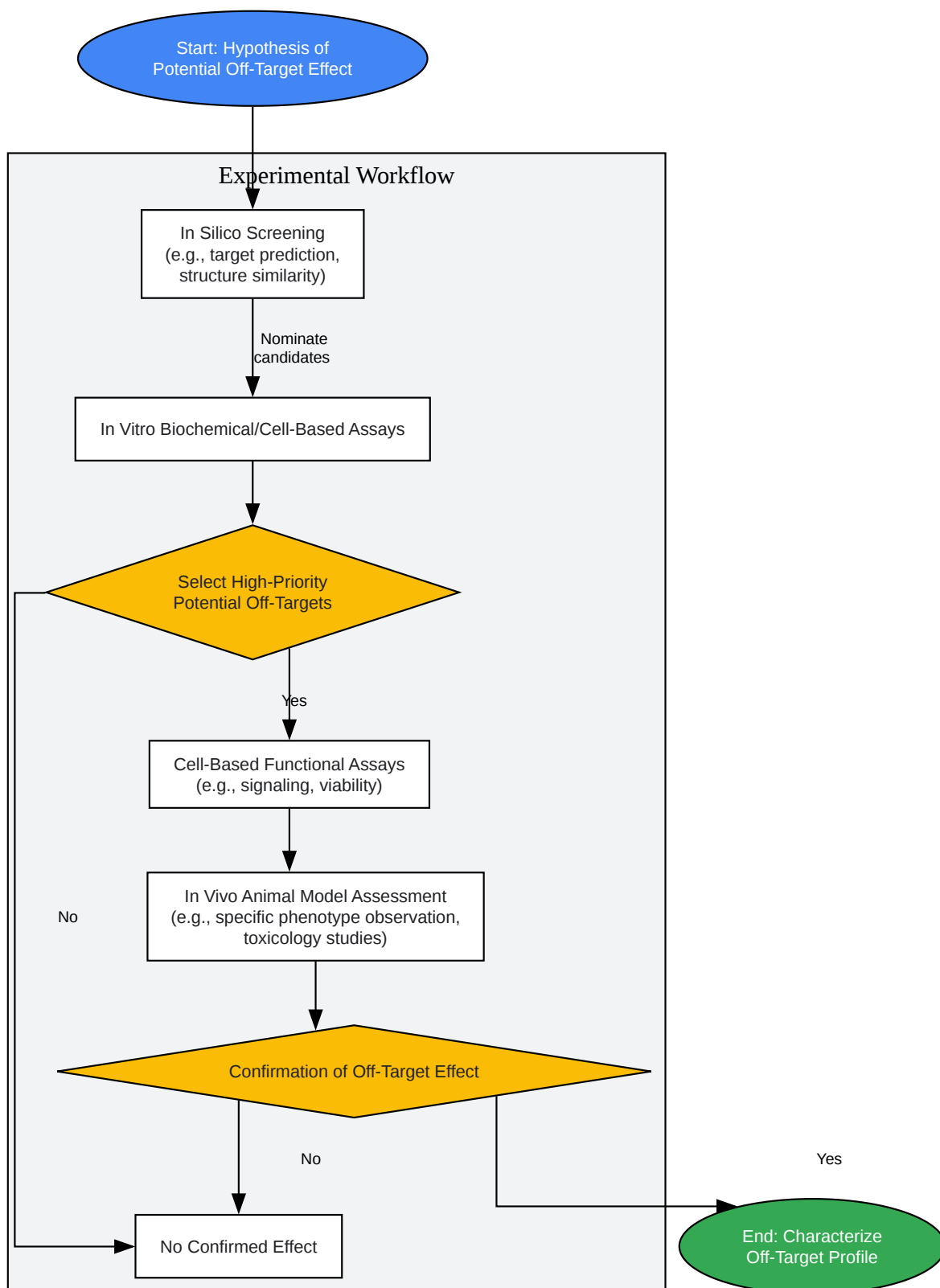
- Drug Administration: Prepare **AZD1656** in an appropriate vehicle (e.g., DMSO and PEG300). [1] Administer via oral gavage at the predetermined doses.
- Blood Glucose Monitoring: Collect blood samples from the tail vein at baseline (pre-dose) and at regular intervals post-administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Analysis: Measure blood glucose levels using a calibrated glucometer. A hypoglycemic event can be defined as blood glucose falling below a predetermined threshold (e.g., <50 mg/dL).
- Data Reporting: Plot mean blood glucose over time for each group. Calculate the area under the curve for glucose reduction and the incidence of hypoglycemic events.

Visualizations



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Caption: Mechanism of action of **AZD1656** in pancreas and liver.



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Caption: Workflow for investigating potential off-target effects.

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